

SQA1 Binding Site on the CCR6 Receptor: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the squaramide-based antagonist, **SQA1**, on the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and is implicated in various autoimmune and inflammatory diseases.[1][2][3] Understanding the molecular interactions between small molecule antagonists like **SQA1** and CCR6 is crucial for the development of novel therapeutics targeting this receptor.

The SQA1 Binding Pocket: An Intracellular Allosteric Site

Recent cryo-electron microscopy (cryo-EM) studies have revealed that **SQA1** binds to a novel intracellular allosteric pocket on the CCR6 receptor.[4][5] This is in contrast to the binding of its natural ligand, CCL20, which interacts with the extracellular domain of the receptor.[6][7][8] The **SQA1** binding site is located within the transmembrane (TM) bundle, overlapping with the canonical G protein-binding site.[1][4]

The binding of **SQA1** stabilizes an inactive conformation of CCR6, thereby preventing the conformational changes required for G protein coupling and subsequent downstream signaling. [4] This mechanism of action classifies **SQA1** as an allosteric antagonist.[4][9]



The intracellular binding pocket for **SQA1** is formed by residues from transmembrane helices 1, 2, 3, 6, 7, and helix 8.[4] A key feature of this pocket is the presence of a glycine residue (G3208.47) at the junction of TM7 and helix 8. The absence of a side chain at this position creates a cavity that accommodates the squaramide core of **SQA1**.[4]

Key Interacting Residues and Quantitative Binding Data

The interaction between **SQA1** and CCR6 is characterized by extensive polar contacts, including salt bridges and hydrogen bonds. The squaramide-picolinamide core of **SQA1** is central to these interactions.[4]

Table 1: Key CCR6 Residues Involved in SQA1 Binding and Effects of Mutations

Interacting Residue	Transmembrane Helix	Type of Interaction with SQA1	Effect of Mutation on SQA1 Binding
Ser792.37	TM2	Hydrogen Bond	Abolished upon S792.37A mutation
Thr812.39	TM2	Hydrogen Bond	Abolished upon T812.39L mutation
Asp822.40	TM2	Salt Bridge with squaramide NHs	Abolished upon D822.40N mutation
Arg1433.50	TM3	Hydrogen Bond	Abolished upon R1433.50A mutation
Gly3208.47	TM7-Helix 8 Linker	Forms part of the binding pocket	Abolished upon G3208.47V mutation
Lys3228.49	Helix 8	Hydrogen Bond	Abolished upon K3228.49A mutation

Table 2: Quantitative Binding and Inhibition Data for SQA1



Parameter	Value	Experimental Context
KD ([3H]-SQA1 binding)	250 ± 22 nM	Saturation binding on wild-type CCR6
IC50 (Chemotaxis Inhibition)	199 nM	Inhibition of CCL20-mediated chemotaxis in human T-cells
pIC50 (Chemotaxis Inhibition)	6.7 ± 0.8	Inhibition of CCL20-mediated chemotaxis in human T-cells

Experimental Protocols

The characterization of the **SQA1** binding site on CCR6 involved several key experimental techniques. Below are detailed methodologies for these experiments.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the CCR6-SQA1 complex.

Methodology:

- Protein Expression and Purification: An engineered CCR6 construct with enhanced stability (containing thermostabilizing mutations and a BRIL fusion) is expressed in insect cells.[4]
 The receptor is purified using affinity chromatography.
- Complex Formation: The purified CCR6 is incubated with **SQA1** and another allosteric antagonist, OXM1, to form a ternary complex.[4] An anti-BRIL Fab and an anti-Fab nanobody are added to serve as fiducial markers for cryo-EM analysis.[4]
- Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and screened for ice quality. Data is collected on a high-end transmission electron microscope.
- Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for beam-induced motion. Particles are picked, classified, and used to generate a 3D reconstruction of the complex.



 Model Building and Refinement: An initial model of the complex is fitted into the cryo-EM density map and refined to produce the final high-resolution structure.

Radioligand Saturation Binding Assay

Objective: To determine the binding affinity (KD) of **SQA1** to CCR6.

Methodology:

- Cell Culture and Membrane Preparation: Cells expressing wild-type or mutant CCR6 are harvested, and cell membranes are prepared by homogenization and centrifugation.
- Binding Reaction: Membranes are incubated with increasing concentrations of radiolabeled **SQA1** (e.g., [3H]-**SQA1**) in a suitable binding buffer.
- Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
- Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled SQA1. Specific binding is calculated by subtracting non-specific from total binding.
 The KD is determined by fitting the specific binding data to a one-site binding model using non-linear regression.[4]

T-Cell Chemotaxis Assay

Objective: To assess the inhibitory effect of **SQA1** on CCL20-induced cell migration.

Methodology:

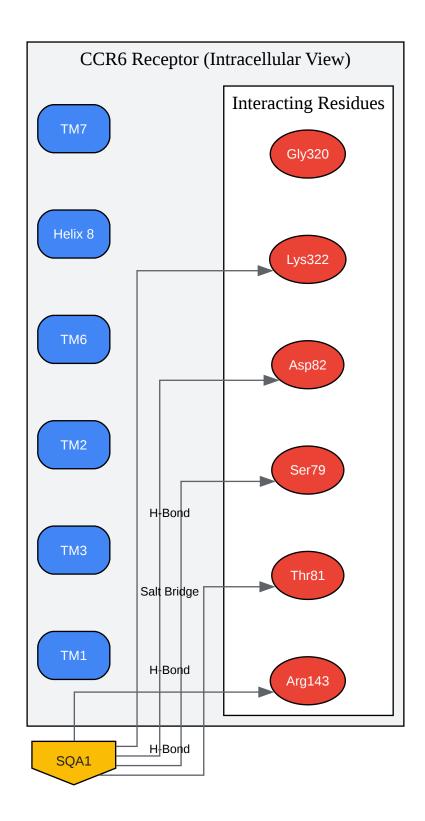
- Cell Isolation: Primary human T-cells expressing endogenous CCR6 are isolated from peripheral blood.
- Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.



- Treatment: T-cells are pre-incubated with varying concentrations of SQA1.
- Migration: The treated cells are placed in the upper wells, and a solution containing the chemoattractant CCL20 is placed in the lower wells. The plate is incubated to allow cell migration.
- Quantification: The number of cells that have migrated to the lower wells is quantified, for example, by flow cytometry.
- Data Analysis: The percentage of inhibition of migration at each SQA1 concentration is calculated relative to the control (no SQA1). The IC50 value is determined by fitting the dose-response curve.[4]

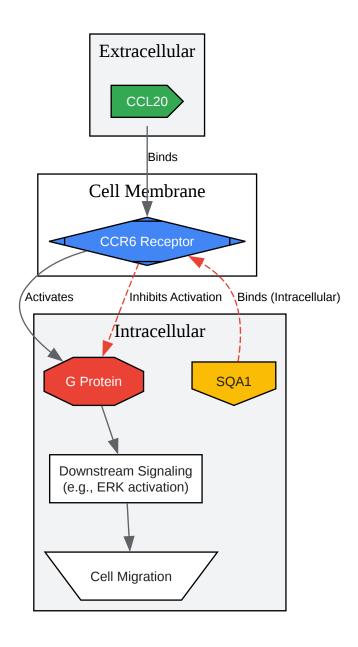
Visualizations SQA1-CCR6 Interaction Diagram



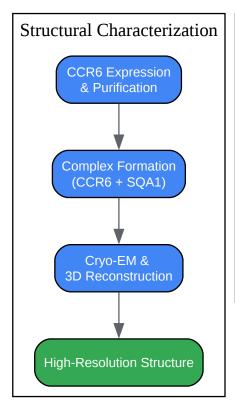


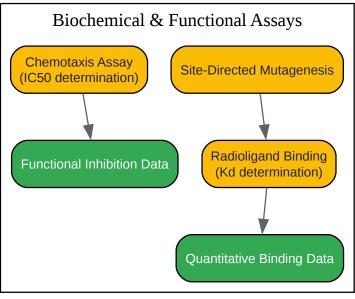
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